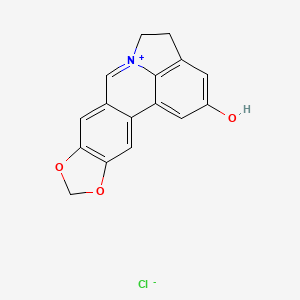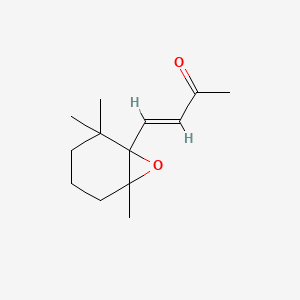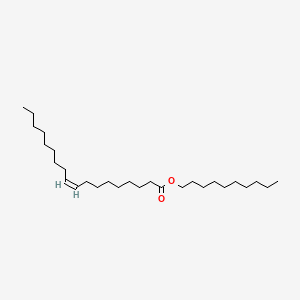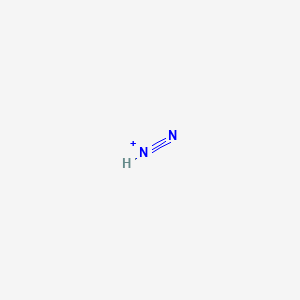
Cephalocerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-methylenedioxy-6-hydroxyaurone is a hydroxyaurone that is aurone substituted by a hydroxy group at position 6 and a methylenedioxy group across positions 4 and 5 respectively. It has a role as a plant metabolite. It derives from an aurone.
Aplicaciones Científicas De Investigación
Ceria Nanoparticles in Biomedical Applications
- Activation of Lysosome-Autophagy System : Ceria nanoparticles, stabilized by organic surface coatings, activate the lysosome-autophagy system and enhance autophagic clearance. This is relevant for diseases with defective autophagic function (Song et al., 2014).
- Antioxidative Properties : Nanoceria's antioxidative properties have been characterized, and their therapeutic application in treating disorders caused by reactive oxygen intermediates is being investigated (Karakoti et al., 2008).
Cephalopods in Neuroscience and Research
- Neuroscience Research : Cephalopods are utilized in neuroscience research due to their complex nervous system and tractability for studies of learning and memory. EU Directive 2010/63/EU regulates research using cephalopods (Fiorito et al., 2014).
- Welfare and Ethical Considerations : The welfare of cephalopods in research has gained interest, particularly following their inclusion in EU Directive 2010/63/EU. This has implications for the design and conduct of scientific experiments (Ponte et al., 2019).
Additional Insights
- Cephalopod Immune Response : Research on the immune response of cephalopods is growing, impacting various scientific fields including biology and aquaculture (Castillo et al., 2015).
- Comparative Effectiveness Research : Although not directly related to cephalocerone, there is ongoing debate and development in the methods of comparative effectiveness research, which is crucial for evaluating medical treatments (Sox & Goodman, 2012).
Propiedades
Número CAS |
135383-79-8 |
|---|---|
Fórmula molecular |
C16H10O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(7Z)-7-benzylidene-4-hydroxyfuro[2,3-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C16H10O5/c17-10-7-11-13(16-15(10)19-8-20-16)14(18)12(21-11)6-9-4-2-1-3-5-9/h1-7,17H,8H2/b12-6- |
Clave InChI |
KLYHONUCJQKOKE-SDQBBNPISA-N |
SMILES isomérico |
C1OC2=C(O1)C3=C(C=C2O)O/C(=C\C4=CC=CC=C4)/C3=O |
SMILES |
C1OC2=C(O1)C3=C(C=C2O)OC(=CC4=CC=CC=C4)C3=O |
SMILES canónico |
C1OC2=C(O1)C3=C(C=C2O)OC(=CC4=CC=CC=C4)C3=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



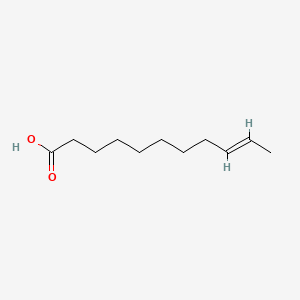
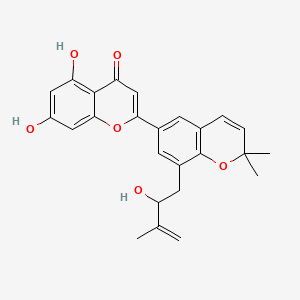
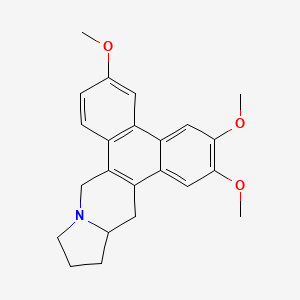
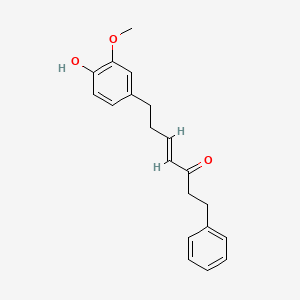


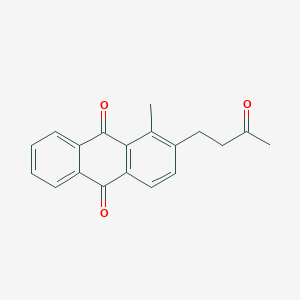
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
